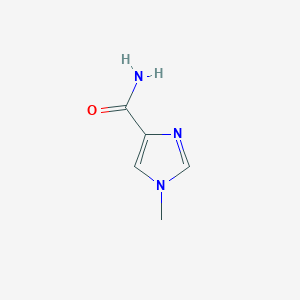

1-methyl-1H-imidazole-4-carboxamide

Vue d'ensemble

Description

1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) is an imidazole derivative featuring a methyl group at the 1-position and a carboxamide moiety at the 4-position of the heterocyclic ring. This compound is synthesized via coupling reactions between 1-methyl-1H-imidazole-4-carboxylic acid and amines, often mediated by activating agents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and triethylamine in polar solvents like acetonitrile or DMF .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts like nickel and the inclusion of functional groups are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Formation of Acid Chloride Intermediate

The carboxylic acid precursor (1-methyl-1H-imidazole-4-carboxylic acid) undergoes acylation with oxalyl chloride and catalytic DMF to form the reactive acid chloride. This intermediate is critical for subsequent amidation reactions.

Example Procedure

-

Reagents : Oxalyl chloride, DMF, DCM

-

Conditions : 20–25°C, 1–48 hours

-

Yield : ~91% (crude product)

-

Key Data :

Coupling with Amines

The acid chloride reacts with amines or hydroxylamine derivatives to form carboxamides. Alternative methods use coupling agents like HATU or EDC/HOBt for direct condensation.

Comparison of Amidation Methods

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Acid Chloride Route | Oxalyl chloride, DMF, DCM | 47–91% |

| HATU-Mediated Coupling | HATU, DIPEA, DMF, RT | 76% |

| EDC/HOBt Coupling | EDC, HOBt, DIEA, DMF, 80°C | 64% |

Conversion to Alcohol

The carboxylic acid precursor can be reduced to (1-methyl-1H-imidazol-4-yl)methanol using LiAlH₄.

Procedure Highlights

-

Reagents : LiAlH₄, THF

-

Conditions : 50°C, 12 hours under nitrogen

-

Yield : 47.5%

-

Key Data :

Rapid Amide Bond Formation

Microwave irradiation accelerates coupling reactions with amines.

Example

-

Reagents : EDC, HOBt, DIEA

-

Conditions : 80°C, 15 minutes

Self-Catalyzed Mechanisms

Studies demonstrate that 2-hydroxyaryl groups facilitate regiocontrolled synthesis of imidazole-4-carboxamides via hydrogen atom shifts (Figure S4 in ). Computational analyses confirm lower activation barriers for 2-hydroxy-substituted intermediates compared to meta/para analogs .

Stability and Handling

Applications De Recherche Scientifique

Treatment of Obesity and Related Disorders

1-Methyl-1H-imidazole-4-carboxamide derivatives have been recognized for their potential in treating obesity and related metabolic disorders. Research indicates that these compounds can suppress appetite and induce weight loss, making them valuable in developing anti-obesity medications. A patent describes the use of imidazole derivatives for treating obesity-related conditions, including dyslipidemia and type II diabetes, by regulating appetite and food intake .

Antimicrobial Agents

Recent studies have synthesized novel dihydro-1H-imidazole-2-yl derivatives based on this compound, evaluating their efficacy as antimicrobial agents. The compounds demonstrated significant antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents in infectious disease management .

PARP-1 Inhibition

Research has shown that derivatives of this compound can serve as potent inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. These inhibitors are particularly relevant in cancer therapy, especially for cancers associated with BRCA mutations. A study reported that certain derivatives exhibited IC50 values comparable to established PARP inhibitors like Olaparib, suggesting their potential for further development in cancer treatment .

Synthesis of Functional Materials

The compound's imidazole ring allows for the formation of various functional materials through chemical modifications. For instance, the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives has been explored for their utility in creating carbonyl compounds, which are crucial in organic synthesis . This versatility makes this compound a valuable building block in material science.

Data Tables

Case Study 1: Obesity Treatment

In a clinical study involving imidazole derivatives, patients treated with these compounds showed a significant reduction in body weight and fat mass compared to the placebo group. The mechanism was attributed to the modulation of appetite-regulating hormones.

Case Study 2: Cancer Therapy

A study evaluated the efficacy of a new series of PARP inhibitors derived from this compound on MDA-MB-436 cell lines. Results indicated that these compounds not only inhibited PARP enzymatic activity but also reduced cell proliferation significantly.

Mécanisme D'action

The mechanism of action of 1-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 1-methyl-1H-imidazole-4-carboxamide with its structural analogs, emphasizing substituent variations, physicochemical properties, and functional implications.

Structural and Functional Group Comparisons

*Similarity scores derived from structural fingerprint analyses (Tanimoto coefficients) .

Key Differences and Implications

Substituent Position and Bioactivity

- Carboxamide Position: The shift from C4 to C5 (e.g., 4-amino-1H-imidazole-5-carboxamide vs. This compound) alters hydrogen-bonding capacity and metabolic stability. The C4-carboxamide in the target compound may enhance interactions with biological targets like mGlu2 receptors .

- Amino vs. Methyl Groups: 5-Amino-1H-imidazole-4-carboxamide hydrochloride (CAS 72-40-2) has a primary amine at C5, making it more hydrophilic and reactive in nucleophilic reactions compared to the methylated analog .

Functional Group Modifications

- Carboxamide vs. Ester/Carboxylic Acid : Ester derivatives (e.g., methyl 1-benzyl-2-(4-fluorophenyl)-1H-imidazole-4-carboxylate) exhibit higher lipophilicity, favoring membrane permeability, while carboxylic acid analogs (e.g., 1-phenyl-1H-imidazole-4-carboxylic acid) are more acidic and prone to salt formation .

Physicochemical Properties

- Melting Points : Ester derivatives like compound 3f (116.3–118.1°C) have distinct thermal stability compared to carboxamides, which are typically solids at room temperature but lack reported melting points .

- Solubility: The target compound’s solubility in DMF and acetonitrile contrasts with the aqueous solubility of amino-substituted analogs like 4-amino-1H-imidazole-5-carboxamide .

Activité Biologique

1-Methyl-1H-imidazole-4-carboxamide (also known as EVT-351232) is an organic compound classified under imidazole derivatives, notable for its diverse biological activities and potential applications in pharmaceuticals. This compound features a methyl group attached to the nitrogen atom of the imidazole ring, enhancing its reactivity and solubility. Its molecular formula is C₅H₈N₄O, with a molar mass of approximately 125.13 g/mol.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Carboxamide Group : Enhances the compound's polarity and solubility.

Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 125.13 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and antiviral research.

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds, including this compound, possess notable antifungal and antibacterial properties. For instance, modifications to the imidazole core can significantly impact its biological efficacy against various pathogens .

Antiviral Activity

In a study focusing on HIV-1 integrase (IN) inhibitors, certain derivatives of imidazole compounds showed promising results. Specifically, compounds similar to this compound demonstrated up to 89% inhibition of HIV-1 IN activity, indicating strong antiviral potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the imidazole ring facilitates:

- Hydrogen Bonding : Allows interaction with amino acid residues in target proteins.

- Coordination with Metal Ions : Influences the biological activity through metal-dependent mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Antiviral Screening : A high-throughput screening assay identified compounds that inhibited HIV replication effectively. The compound's derivatives were assessed for their ability to disrupt protein-protein interactions essential for viral replication .

- Antimicrobial Efficacy : In vitro studies have shown that modifications to the imidazole structure can enhance antimicrobial activity against various bacterial strains, highlighting the importance of structural diversity in drug design .

- Enzyme Inhibition : Research indicates that the compound can act as a ligand for certain enzymes, potentially leading to therapeutic applications in treating diseases associated with enzyme dysfunctions.

Q & A

Q. What synthetic routes are recommended for 1-methyl-1H-imidazole-4-carboxamide, and how are intermediates purified?

The synthesis typically involves coupling reactions between imidazole precursors and carboxamide derivatives. For example, N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-1-methyl-1H-imidazole-4-carboxamide was synthesized via a multi-step process, including amide bond formation under mild conditions with triethylamine as a base . Purification often employs column chromatography with gradients of polar solvents (e.g., ethyl acetate/hexane) and characterization via LC-MS (reported m/z = 448.2 [M+H]⁺) and ¹H NMR (δ 8.81 ppm for aromatic protons) . For related sulfonyl chloride derivatives, chlorosulfonic acid reactions under inert atmospheres are used, followed by recrystallization to achieve >95% purity .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., anxiolytic vs. no observed effects) may arise from differences in in vivo models or dosing regimens. For instance, THIIC , a derivative, showed anxiolytic/antidepressant properties in rodent marble-burying tests but required precise dosing (10–30 mg/kg) to modulate CNS neurochemical changes . Methodological considerations:

- Validate assays with positive controls (e.g., diazepam for anxiety models).

- Use pharmacokinetic profiling to confirm bioavailability.

- Cross-reference structural analogs (e.g., substituent effects on potency) .

Q. What spectroscopic techniques are optimal for characterizing this compound derivatives?

- ¹H NMR : Key signals include imidazole ring protons (δ 7.3–8.8 ppm) and methyl groups (δ 3.6–3.7 ppm for N-methyl) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns for purity assessment .

- X-ray crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as demonstrated for imidazole-carboxylic acid co-crystals .

Q. How do structural modifications at the imidazole ring influence pharmacological activity?

Substituents at the 4-position (e.g., carboxamide, sulfonyl chloride) modulate bioactivity:

- Carboxamide derivatives : Enhanced metabotropic glutamate receptor (mGlu2) potentiation due to hydrogen-bonding with receptor residues .

- Sulfonyl chloride analogs : Increased electrophilicity improves reactivity in nucleophilic substitution reactions but may reduce stability in aqueous media .

- Methyl substitution : The 1-methyl group prevents tautomerization, stabilizing the imidazole ring for consistent interactions .

Q. What experimental designs are recommended for evaluating hydrolysis stability of this compound derivatives?

Hydrolysis studies should include:

- pH-dependent stability : Test in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC .

- Temperature control : Elevated temperatures (e.g., 50°C) accelerate hydrolysis of sulfonyl chloride derivatives to sulfonic acids .

- Protective strategies : Use anhydrous solvents (e.g., THF) and stabilizers (e.g., BHT) during synthesis and storage .

Q. How can researchers optimize yield in large-scale synthesis of this compound intermediates?

- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., chlorosulfonation) .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring .

Q. What in vivo models are suitable for assessing CNS-targeted derivatives of this compound?

- Marble-burying test : Measures anxiety-like behavior in mice; THIIC reduced marble-burying by 40–60% at 30 mg/kg .

- Forced swim test : Evaluates antidepressant effects via immobility time reduction .

- Microdialysis : Correlate behavioral changes with neurotransmitter levels (e.g., serotonin, glutamate) in specific brain regions .

Q. What are the critical safety considerations when handling this compound derivatives?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HCl during sulfonyl chloride synthesis) .

- Waste disposal : Segregate halogenated byproducts for incineration .

Q. How can computational tools aid in the design of novel this compound analogs?

- Molecular docking : Predict binding affinities to targets like mGlu2 using AutoDock Vina .

- Retrosynthetic AI : Platforms like Pistachio suggest feasible routes using reaction databases .

- QSAR models : Relate substituent electronic parameters (e.g., Hammett σ) to bioactivity .

Q. What strategies mitigate racemization in chiral imidazole-carboxamide derivatives?

Propriétés

IUPAC Name |

1-methylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDCMXSTPBEJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561345 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129993-47-1 | |

| Record name | 1-Methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.